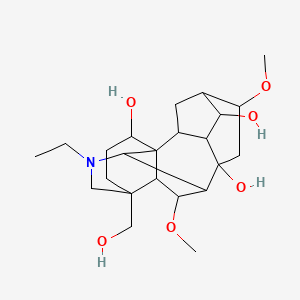

Neolinine

Description

Properties

IUPAC Name |

11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO6/c1-4-24-9-21(10-25)6-5-14(26)23-12-7-11-13(29-2)8-22(28,15(12)17(11)27)16(20(23)24)18(30-3)19(21)23/h11-20,25-28H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCXQGUVPFYJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Neolinine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the anti-cancer properties of various diterpenoid alkaloids from the Aconitum genus. However, specific research on the detailed mechanism of action of Neoline (presumed to be the intended compound of interest instead of the likely misspelling "Neolinine") in cancer cells is limited. This guide provides a comprehensive overview of the anti-cancer mechanisms of C19-diterpenoid alkaloids from Aconitum, with a focus on closely related and well-studied compounds like Aconitine, to infer the potential mechanisms of Neoline.

Introduction to Neoline and Aconitum Alkaloids

Neoline is a C19-diterpenoid alkaloid isolated from plants of the genus Aconitum.[1] These plants have a long history in traditional medicine, and their constituent alkaloids are recognized for a wide range of biological activities, including potent anti-inflammatory, analgesic, and anti-arrhythmic effects.[1][2] In the context of oncology, several diterpenoid alkaloids from Aconitum have demonstrated significant anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3] While research has highlighted that Neoline and its derivative, 14-O-acetylneoline, possess growth-inhibitory effects on human gastric carcinoma (SGC-7901), hepatic carcinoma (HepG2), and lung cancer (A549) cells, the intricate molecular mechanisms underpinning these effects are not as thoroughly elucidated as for other alkaloids in its class.[1]

This technical guide will synthesize the available data on the anti-cancer mechanisms of C19-diterpenoid alkaloids, providing a foundational understanding for researchers interested in Neoline and related compounds.

Core Anti-Cancer Mechanisms of C19-Diterpenoid Alkaloids

The anti-tumor activity of Aconitum alkaloids, particularly C19-diterpenoid alkaloids like Aconitine, is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and disruption of the cell cycle.

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating cancerous cells. Aconitum alkaloids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.

-

ROS Production: Aconitine has been observed to increase the production of reactive oxygen species (ROS) in hepatocellular carcinoma cells.[2]

-

Bcl-2 Family Regulation: The alkaloids up-regulate the expression of the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[2][3][4] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

-

Cytochrome c Release: The altered mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2][4]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[2][4] Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.[5]

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors.

-

Death Receptor Upregulation: Alkaloids from Aconitum szechenyianum Gay (ASA) have been shown to up-regulate the expression of death receptors such as TNF-R1 and DR5.[4]

-

Caspase-8 Activation: The activation of these death receptors leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8.[4] Caspase-8 can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.

Cell Cycle Arrest

Some studies suggest that Aconitum alkaloids can induce cell cycle arrest, preventing cancer cells from proliferating. While the specific mechanisms for Neoline are not detailed, related alkaloids have been shown to modulate the expression of key cell cycle regulatory proteins. For instance, the inhibition of proliferation in HepG2 cells by certain Aconitum alkaloids involves arresting cells in the G0/G1 phase.[1]

Quantitative Data on Anti-Cancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for various C19-diterpenoid alkaloids against different cancer cell lines. Specific IC50 values for Neoline are not widely reported in the reviewed literature.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| 8-O-Azeloyl-14-benzoylaconine | HCT-15 (Colon) | ~10-20 | [1] |

| 8-O-Azeloyl-14-benzoylaconine | A549 (Lung) | ~10-20 | [1] |

| 8-O-Azeloyl-14-benzoylaconine | MCF-7 (Breast) | ~10-20 | [1] |

| Lipomesaconitine | KB (Cervical) | 9.9 | [6] |

| Lipoaconitine | Various | 13.7 - 20.3 | [6] |

| Delcosine/Delpheline Derivatives | MDA-MB-231 (Breast) | 4.7 - 5.8 | [6] |

| Delcosine/Delpheline Derivatives | KB (Cervical) | 4.7 - 5.8 | [6] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the anti-cancer mechanisms of Aconitum alkaloids.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., Neoline) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly suggests that C19-diterpenoid alkaloids from the genus Aconitum, including Neoline, are promising candidates for anti-cancer drug development. Their ability to induce apoptosis through multiple signaling pathways highlights their potential to overcome resistance mechanisms in cancer cells. However, to fully realize the therapeutic potential of Neoline, further in-depth research is imperative. Future studies should focus on:

-

Elucidating the specific molecular targets of Neoline within cancer cells.

-

Conducting comprehensive studies to determine the IC50 values of Neoline across a wide range of cancer cell lines.

-

Performing in vivo studies to evaluate the efficacy and safety of Neoline in animal models of cancer.

-

Investigating potential synergistic effects of Neoline with existing chemotherapeutic agents.

A more detailed understanding of Neoline's mechanism of action will be crucial for its development as a novel anti-cancer therapeutic.

References

- 1. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitine inhibits the proliferation of hepatocellular carcinoma by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-proliferative potentials of Aconitum heterophyllum Root Extract in Human Breast cancer (MDA-MB-231) cell lines-Genetic and Antioxidant enzyme approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-tumor activity and mechanism of alkaloids from Aconitum szechenyianum Gay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effect of Aconitine on Colorectal Cancer Malignancy via Inducing Apoptosis and Suppression of Cell Motion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Neoline in Aconitum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoline is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, commonly known as monkshood or wolf's bane. These plants have a long history in traditional medicine, particularly in Asia, for their analgesic, anti-inflammatory, and cardiotonic properties. However, their therapeutic use is severely limited by the extreme toxicity of many of their constituent alkaloids, including the well-known aconitine. Neoline itself is considered a less toxic derivative and a key intermediate in the biosynthesis of more complex and toxic C19-diterpenoid alkaloids. Understanding the biosynthetic pathway of neoline is therefore of critical importance for several reasons: it can illuminate the mechanisms of toxin formation, provide targets for genetic engineering to create less toxic varieties of Aconitum, and potentially enable the synthetic biology production of valuable alkaloid scaffolds for drug development.

This technical guide synthesizes the current understanding of the neoline biosynthetic pathway in Aconitum species, drawing from transcriptomic, metabolomic, and enzymatic studies. While the complete pathway with all its enzymatic steps has not yet been fully elucidated, significant progress has been made in identifying the precursor pathways and the key enzyme families involved in the later, more complex stages of its formation.

The Biosynthetic Pathway of Neoline: From Primary Metabolism to a Diterpenoid Scaffold

The biosynthesis of neoline, like all diterpenoid alkaloids, begins with fundamental precursors from primary metabolism. The pathway can be broadly divided into three stages: the formation of the universal diterpene precursor, the cyclization to form the characteristic diterpenoid skeleton, and the subsequent extensive modifications to yield the final neoline structure.

The initial steps involve the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][2] While the MEP pathway is traditionally considered the primary source of precursors for diterpenoids in plants, evidence suggests cross-talk between the MVA and MEP pathways.[1]

Three molecules of IPP and one molecule of DMAPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by GGPP synthase (GGPPS).[2] GGPP is the branching point for the biosynthesis of a vast array of diterpenoids.

The formation of the characteristic polycyclic skeleton of diterpenoid alkaloids is initiated by the cyclization of GGPP. This process is catalyzed by two types of enzymes: copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes.[3] In Aconitum, GGPP is first converted to ent-copalyl diphosphate (ent-CPP). Subsequently, KSL enzymes catalyze the further cyclization of ent-CPP into either an ent-kaurene or an ent-atisane skeleton.[2] The atisane skeleton is considered the likely precursor for neoline and other C19-diterpenoid alkaloids.[3]

The subsequent steps, leading from the atisane skeleton to neoline, involve a series of complex and currently not fully defined oxidative reactions, methylations, and the incorporation of a nitrogen atom. These modifications are catalyzed by several large enzyme families that have been identified through transcriptome analysis in various Aconitum species. These include:

-

Cytochrome P450 monooxygenases (CYP450s): This large and versatile family of enzymes is responsible for the numerous hydroxylation and other oxidative modifications of the diterpenoid backbone.[4][5] Transcriptome studies have identified hundreds of candidate CYP450 genes that are co-expressed with diterpenoid alkaloid accumulation.[4][6]

-

O-methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups, a common modification in Aconitum alkaloids.[4][6]

-

BAHD acyltransferases: This family of enzymes is involved in the acylation of the alkaloid scaffold, although their precise role in neoline biosynthesis is still under investigation.[1][4]

The exact sequence of these enzymatic reactions and the specific enzymes responsible for each step in the conversion of the atisane skeleton to neoline remain an active area of research.

Quantitative Data

Quantitative data on the intermediates of the neoline biosynthetic pathway are scarce in the published literature. Most studies focus on the quantification of the major, often toxic, end-products like aconitine, mesaconitine, and hypaconitine. However, some studies have reported the concentrations of neoline in different Aconitum species and preparations. The following table summarizes representative quantitative data. It is important to note that alkaloid content can vary significantly based on the species, geographical location, developmental stage, and processing methods.

| Compound | Plant/Material | Concentration (mg/g) | Analytical Method | Reference |

| Neoline | Processed Aconitum carmichaeli decoction pieces (DFP) | 0.00 - 0.08 | HPLC | [7] |

| Neoline | Processed Aconitum carmichaeli decoction pieces (JZFP) | 0.32 - 0.55 | HPLC | [7] |

| Mesaconitine | Raw Aconitum carmichaeli decoction pieces (SFP) | 1.32 | HPLC | [7] |

| Hypaconitine | Raw Aconitum carmichaeli decoction pieces (SFP) | 0.18 | HPLC | [7] |

| Aconitine | Raw Aconitum carmichaeli decoction pieces (SFP) | 0.31 | HPLC | [7] |

Experimental Protocols

The elucidation of the neoline biosynthetic pathway relies on a combination of modern analytical and molecular biology techniques. Below are generalized protocols for key experiments cited in the research.

Metabolite Profiling and Quantification using UPLC-ESI-MS

This protocol outlines the general steps for the analysis of diterpenoid alkaloids in Aconitum plant material.

Objective: To identify and quantify neoline and other related alkaloids in plant extracts.

Methodology:

-

Sample Preparation:

-

Homogenize dried and powdered plant material (e.g., roots, leaves).

-

Extract the alkaloids with a suitable solvent, typically methanol or a methanol/water mixture, often with the addition of a small amount of acid (e.g., formic acid) to improve extraction efficiency.

-

Perform extraction using ultrasonication or maceration, followed by centrifugation to pellet solid debris.

-

Filter the supernatant through a 0.22 µm filter before analysis.

-

-

UPLC-ESI-MS Analysis:

-

Chromatographic Separation:

-

Use a reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18).

-

Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B.

-

-

Mass Spectrometry Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Perform full scan analysis to identify potential alkaloids based on their mass-to-charge ratio (m/z).

-

For targeted quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

-

-

-

Data Analysis:

-

Identify peaks by comparing retention times and mass spectra with authentic standards.

-

Construct calibration curves using serial dilutions of neoline standard to quantify its concentration in the samples.

-

Transcriptome Analysis for Candidate Gene Identification

This protocol describes a general workflow for identifying genes involved in neoline biosynthesis using RNA sequencing.

Objective: To identify candidate genes from enzyme families like CYP450s, OMTs, and BAHD acyltransferases that are co-expressed with neoline accumulation.

Methodology:

-

RNA Extraction and Sequencing:

-

Collect tissues from Aconitum plants with varying levels of alkaloid accumulation (e.g., different developmental stages, different organs, or plants treated with elicitors like methyl jasmonate).

-

Extract total RNA using a commercially available kit (e.g., Qiagen RNeasy Plant Mini Kit).

-

Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

Prepare sequencing libraries from high-quality RNA and perform sequencing on an Illumina platform.

-

-

Bioinformatic Analysis:

-

De novo Transcriptome Assembly: If a reference genome is not available, assemble the raw sequencing reads into transcripts using software like Trinity.

-

Gene Annotation: Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, Gene Ontology, KEGG) to assign putative functions.

-

Differential Gene Expression Analysis: Compare the transcriptomes of high- and low-alkaloid-producing tissues to identify differentially expressed genes (DEGs).

-

Co-expression Analysis: Identify genes whose expression patterns are highly correlated with the accumulation of neoline and other diterpenoid alkaloids. This helps to narrow down the list of candidate genes.

-

In Vitro Enzyme Assays

This generalized protocol is for the functional characterization of candidate enzymes identified through transcriptome analysis.

Objective: To confirm the catalytic activity of a candidate enzyme (e.g., a CYP450 or OMT) in the neoline biosynthetic pathway.

Methodology:

-

Heterologous Expression and Protein Purification:

-

Clone the coding sequence of the candidate gene into an expression vector (e.g., pET-28a for E. coli or a yeast expression vector).

-

Transform the expression vector into a suitable host organism (E. coli or Saccharomyces cerevisiae).

-

Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). For membrane-bound enzymes like CYP450s, microsome preparations from the expression host are often used.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

A suitable buffer (e.g., phosphate buffer, pH 7.4).

-

The purified enzyme or microsome preparation.

-

The putative substrate (a precursor in the neoline pathway).

-

Necessary cofactors (e.g., NADPH for CYP450s, S-adenosyl methionine for OMTs).

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent.

-

Analyze the extract using UPLC-MS or GC-MS to identify the reaction product.

-

Compare the retention time and mass spectrum of the product with an authentic standard, if available.

-

Conclusion and Future Perspectives

The biosynthesis of neoline in Aconitum species is a complex process that is beginning to be unraveled through the application of modern 'omics' technologies. While the early steps of diterpenoid precursor formation are well-established, the specific enzymes and the exact sequence of reactions that modify the atisane skeleton to form neoline are still largely unknown. The identification of numerous candidate genes from the CYP450, OMT, and BAHD acyltransferase families provides a roadmap for future research.

The functional characterization of these candidate genes through in vitro enzyme assays and in vivo studies, such as gene silencing or overexpression in Aconitum or heterologous hosts, will be crucial to fully elucidate the neoline biosynthetic pathway. A complete understanding of this pathway will not only provide insights into the evolution of chemical diversity in the plant kingdom but also open up new avenues for the metabolic engineering of Aconitum for reduced toxicity and the sustainable production of valuable pharmaceutical precursors.

References

- 1. Multi-Omics on Traditional Medicinal Plant of the Genus Aconitum: Current Progress and Prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 5. The key role of cytochrome P450s in the biosynthesis of plant derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Neolinine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neolinine is a C19-diterpenoid alkaloid found predominantly in plants of the Aconitum and Delphinium genera. It is a member of the aconitine family of alkaloids, which are known for their complex structures and significant biological activities. Unlike some of its more toxic relatives, this compound has garnered interest for its potential therapeutic properties, including analgesic and anti-inflammatory effects. This guide provides a comprehensive overview of the natural sources of this compound, along with detailed methodologies for its extraction, isolation, and purification.

Natural Sources of this compound

This compound is primarily isolated from the roots and tubers of various Aconitum species, commonly known as monkshood or wolfsbane. These plants have a long history of use in traditional medicine, particularly in Asia. While a comprehensive quantitative analysis across all potential species is not exhaustively documented in a single source, the following table summarizes key plant sources of this compound mentioned in the scientific literature.

| Plant Species | Family | Plant Part | Notes |

| Aconitum carmichaeli Debx. | Ranunculaceae | Lateral Roots (processed tubers) | Also known as "Fuzi" in traditional Chinese medicine. This compound is considered one of the potential quality markers for this herb.[1][2] |

| Aconitum flavum Hand. | Ranunculaceae | Roots | This compound has been successfully isolated and its crystal structure determined from this species.[3][4][5] |

| Aconitum coreanum | Ranunculaceae | - | Diterpenoid alkaloids, including this compound, are present. |

| Aconitum pendulum | Ranunculaceae | - | Contains this compound among other diterpenoid alkaloids.[6] |

| Aconitum orientale | Ranunculaceae | - | A source of various diterpenoid alkaloids, including this compound.[6] |

| Aconitum apetalum | Ranunculaceae | - | A source of aconitine-type C19-diterpenoid alkaloids. |

| Aconitum heterophyllum Wall | Ranunculaceae | Roots | Known to contain C19-diterpenoid alkaloids.[7] |

| Aconitum sinomontanum Nakai | Ranunculaceae | - | A diterpenoid alkaloid with a similar backbone has been extracted from this species. |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are a composite of methodologies described for the isolation of diterpenoid alkaloids from Aconitum species.

Extraction of Total Alkaloids

This initial step aims to extract the crude alkaloid mixture from the plant material.

Materials and Equipment:

-

Dried and powdered plant material (e.g., roots of Aconitum carmichaeli)

-

80% Ethanol

-

Reflux apparatus

-

Rotary evaporator

-

1% Hydrochloric acid (HCl)

-

Ammonia water (NH₃·H₂O)

-

Chloroform

-

Separatory funnel

Procedure:

-

The dried and powdered plant material is subjected to reflux extraction with 80% ethanol. This process is typically repeated three times, with each extraction lasting for 2 hours.

-

The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

-

The resulting residue is dissolved in 1% HCl to acidify the solution and protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with a non-polar solvent like petroleum ether to remove fats and other non-polar impurities.

-

The acidic aqueous layer is then basified to a pH of approximately 9.5 with ammonia water. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified solution is then extracted with chloroform multiple times.

-

The chloroform fractions are combined and evaporated to dryness to yield the crude alkaloid extract.

Purification of this compound

The crude alkaloid extract is a complex mixture of different compounds. Chromatographic techniques are employed for the purification of this compound.

This is a common method for the initial fractionation of the crude extract.

Materials and Equipment:

-

Crude alkaloid extract

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Solvent system: A gradient of petroleum ether/acetone/diethylamine (e.g., starting from 50:1:0.1 to 1:1:0.1)

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

Developing solvent for TLC (e.g., petroleum ether-acetone-diethylamine, 3:1:0.1)

-

Visualizing agent for TLC (e.g., bismuth potassium iodide)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

The crude alkaloid extract is adsorbed onto a small amount of silica gel.

-

A chromatography column is packed with silica gel suspended in the initial, least polar mobile phase.

-

The adsorbed sample is carefully loaded onto the top of the column.

-

The column is eluted with a gradient solvent system, gradually increasing the polarity.

-

Fractions are collected and monitored by TLC. The spots corresponding to this compound are identified by comparison with a standard or by their characteristic Rf value and color reaction with the visualizing agent.

-

Fractions containing this compound are combined and the solvent is evaporated to yield a purified fraction.

This technique is particularly effective for the separation of alkaloids based on their pKa values.

Materials and Equipment:

-

Partially purified alkaloid fraction

-

Counter-current chromatography instrument

-

Two-phase solvent system: e.g., petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v)

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl)

Procedure:

-

A two-phase solvent system is prepared and equilibrated.

-

The upper (stationary) phase is modified with a retainer, such as 10 mM triethylamine.

-

The lower (mobile) phase is modified with an eluter, such as 10 mM hydrochloric acid.

-

The CCC column is filled with the stationary phase.

-

The sample is dissolved in a mixture of the two phases and injected into the column.

-

The mobile phase is pumped through the column, and the effluent is monitored by a UV detector.

-

Fractions are collected and analyzed (e.g., by HPLC-MS) to identify those containing pure this compound.

Identification and Structural Elucidation

The purity and identity of the isolated this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Used for the complete structural elucidation of the compound.

Visualizations

The following diagrams illustrate the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Caption: Classification and relationships of this compound.

References

- 1. Processed lateral root of Aconitum carmichaelii Debx.: A review of cardiotonic effects and cardiotoxicity on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Neoline from Aconitum flavum Hand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Neoline from Aconitum flavum Hand | Semantic Scholar [semanticscholar.org]

- 6. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarena.com [scholarena.com]

The Pharmacological Landscape of Neoline: A Diterpenoid Alkaloid from Aconitum Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neoline, a C19-diterpenoid alkaloid isolated from various plants of the Aconitum genus, has emerged as a compound of significant interest in pharmacological research. Historically, Aconitum extracts have been utilized in traditional medicine for their analgesic and anti-inflammatory properties, albeit with a narrow therapeutic window due to the presence of highly toxic alkaloids. Modern research has begun to elucidate the specific bioactivities of individual alkaloids like neoline, revealing a spectrum of effects ranging from neuroprotection and analgesia to potential cardiovascular and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of neoline, with a focus on its mechanisms of action, quantitative data, and the experimental methodologies used in its investigation. Where specific data for neoline is limited, information from structurally related Aconitum alkaloids is presented to provide a broader context for its potential activities.

Introduction

Diterpenoid alkaloids from Aconitum species are a diverse group of natural products with complex chemical structures and potent biological activities.[1] These alkaloids are broadly classified based on their carbon skeleton, with neoline belonging to the C19-diterpenoid class. While the genus is notorious for producing highly toxic compounds like aconitine, which persistently activate voltage-gated sodium channels, neoline is considered to be of lower toxicity.[2] This has positioned neoline as a promising candidate for further investigation into its therapeutic potential. This document aims to consolidate the available scientific information on neoline's pharmacology, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Pharmacological Properties of Neoline

Current research has identified several key pharmacological activities of neoline, with a primary focus on its effects on the nervous system.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of neoline, particularly in the context of Alzheimer's disease (AD). In a mouse model of AD (Tg-APPswe/PS1dE9), chronic oral administration of neoline (0.05 mg/kg and 0.1 mg/kg) for three months demonstrated significant therapeutic effects.[1][3]

-

Improved Cognitive Function: Neoline treatment led to improvements in memory and cognitive impairments.[1]

-

Reduction of Amyloid-β Pathology: The administration of neoline resulted in a decrease in the number of amyloid-β plaques and the overall amount of amyloid-β in the brain.[1]

-

Modulation of Tau Phosphorylation: Neoline treatment also led to a reduction in the hyperphosphorylation of tau protein, another key pathological hallmark of AD.[1]

-

Anxiolytic Effects: A reduction in anxiety-like behavior was observed in the AD mouse model following neoline administration.[1]

Analgesic Effects

Neoline has been identified as an active ingredient in processed aconite root, which is used in traditional medicine formulations like Goshajinkigan for the treatment of pain, including diabetic peripheral neuropathic pain.

-

Targeting Voltage-Gated Sodium Channels: The analgesic effects of neoline are attributed to its ability to inhibit the Nav1.7 voltage-gated sodium channel.[4] Nav1.7 is a key channel involved in pain sensation, and its inhibition is a major target for the development of new analgesics.

-

Amelioration of Mechanical Hyperalgesia: Acute intraperitoneal administration of neoline increased the mechanical threshold in diabetic mice, indicating its potential to alleviate mechanical hyperalgesia.[4]

Anti-inflammatory and Cardiovascular Effects (Inferred from Related Aconitum Alkaloids)

While specific quantitative data on the anti-inflammatory and cardiovascular effects of neoline are scarce, the broader class of Aconitum diterpenoid alkaloids exhibits these properties. It is plausible that neoline shares some of these activities.

-

Anti-inflammatory Activity: Many Aconitum alkaloids have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][5][6] The underlying mechanism often involves the inhibition of signaling pathways like MAPK, NF-κB, and STAT3.[5]

-

Cardiovascular Effects: Aconitum alkaloids are known for their cardiotonic and antiarrhythmic properties.[7] Some of these compounds can modulate cardiac ion channels, affecting heart rate and contractility. However, it is crucial to note the dual nature of these alkaloids, as many also exhibit significant cardiotoxicity, primarily through the activation of sodium channels.[8][9]

Mechanism of Action

The mechanisms underlying the pharmacological effects of neoline are beginning to be understood, with two key pathways identified.

Activation of the AMPK Signaling Pathway

In the context of its neuroprotective effects in Alzheimer's disease models, neoline has been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK).[1][10]

-

Downregulation of BACE1: AMPK activation by neoline leads to a decrease in the expression of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1]

-

Reduced Amyloid-β Production: As BACE1 is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), its downregulation by neoline results in reduced production and deposition of amyloid-β peptides.[1]

Inhibition of Voltage-Gated Sodium Channel Nav1.7

Neoline's analgesic properties are directly linked to its interaction with the Nav1.7 sodium channel.

-

Channel Blockade: Neoline inhibits the peak current of Nav1.7 channels, reducing the influx of sodium ions that is critical for the initiation and propagation of action potentials in nociceptive neurons.[4]

Quantitative Data

Quantitative data on the bioactivity of neoline is still emerging. The following table summarizes the available information and includes data from related Aconitum alkaloids for comparative purposes.

| Compound | Target/Assay | Activity | IC50/EC50/ED50 | Reference |

| Neoline | Nav1.7 Channel | Inhibition of peak current | Not specified | [4] |

| Neoline | Alzheimer's Disease Mouse Model | Improved cognitive function | 0.05 - 0.1 mg/kg/day (oral) | [1] |

| Aconitine | Nitric Oxide Production (LPS-induced RAW 264.7) | Inhibition | 4.1 - 19.7 µM | [6] |

| Hypaconitine | Nitric Oxide Production (LPS-induced RAW 264.7) | Inhibition | 4.1 - 19.7 µM | [6] |

| Benzoylhypaconine | MAPK, NF-κB, STAT3 | Inhibition | 6.70 µM, 127.31 µM, 169.82 µM | [5] |

| Taronenine A-D | Interleukin-6 (LPS-activated RAW 264.7) | Inhibition | 18.87 - 29.60 µg/mL | [11] |

| Aconitine | SK-OV-3 cell line | Cytotoxicity | 43.78 µM | [12] |

| Aconitine Linoleate | MCF-7 and MCF-7/ADR cell lines | Cytotoxicity | 7.58 µM and 7.02 µM | [12] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative methodologies for the isolation of diterpenoid alkaloids and the assessment of their pharmacological activities.

General Protocol for Isolation of Diterpenoid Alkaloids from Aconitum

This protocol provides a general framework for the extraction and isolation of alkaloids like neoline.

-

Extraction: The dried and powdered plant material (e.g., roots of Aconitum species) is subjected to reflux extraction with an appropriate solvent, such as 80% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.[4]

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids, rendering them water-soluble. This solution is then washed with a non-polar solvent like petroleum ether to remove fats and other non-polar compounds. The aqueous phase is then basified (e.g., with ammonia water to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into a solvent such as chloroform.[13]

-

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to various chromatographic techniques for the isolation of individual compounds. This may include silica gel column chromatography and pH-zone-refining counter-current chromatography.[13][14]

Whole-Cell Patch-Clamp Assay for Nav1.7 Inhibition

This protocol outlines the key steps for assessing the inhibitory effect of neoline on Nav1.7 channels expressed in a heterologous system.

-

Cell Culture: A stable cell line expressing the human Nav1.7 channel (e.g., HEK293 cells) is cultured under standard conditions.[15]

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.[15][16]

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit Nav1.7 currents. This typically involves a holding potential (e.g., -120 mV) from which the cell is depolarized to a test potential (e.g., 0 mV) to activate the channels.[17]

-

Compound Application: After establishing a stable baseline recording, neoline at various concentrations is perfused onto the cells.

-

Data Analysis: The peak inward sodium current before and after the application of neoline is measured. The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the IC50 value.[18]

Conclusion and Future Directions

Neoline, a diterpenoid alkaloid from Aconitum species, demonstrates significant pharmacological potential, particularly in the areas of neuroprotection and analgesia. Its mechanisms of action, involving the activation of the AMPK pathway and the inhibition of the Nav1.7 sodium channel, provide a solid foundation for its further development as a therapeutic agent. However, the research on neoline is still in its early stages. Future investigations should focus on:

-

Comprehensive Pharmacological Profiling: A broader screening of neoline against various biological targets is needed to uncover its full pharmacological spectrum, including its anti-inflammatory and cardiovascular effects.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidating the relationship between the chemical structure of neoline and its biological activity will be crucial for the design of more potent and selective analogs.

-

Toxicological Evaluation: A thorough assessment of the safety profile and therapeutic index of neoline is essential before it can be considered for clinical development.

-

In-depth Mechanistic Studies: Further research is required to fully understand the downstream signaling pathways affected by neoline and to identify its precise binding sites on its molecular targets.

The continued exploration of neoline and other less toxic Aconitum alkaloids holds promise for the discovery of novel drug leads for a range of challenging diseases.

References

- 1. content.iospress.com [content.iospress.com]

- 2. Neoline Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. katalog.gumed.edu.pl [katalog.gumed.edu.pl]

- 4. CN108912049B - Diterpene alkaloid compound extracted from aconitum sinomontanum nakai and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Study on the Effect of Aconite and Angelica sinensis on Myocardial Ischemia Rats with Yang Deficiency and Blood Stasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of long-term administrations of aconitine on electrocardiogram and tissue concentrations of aconitine and its metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Making sure you're not a bot! [nanion.de]

- 18. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Bioavailability and Pharmacokinetics of Neoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline, a diterpenoid alkaloid isolated from plants of the Aconitum species, has garnered interest for its potential therapeutic applications, notably in the management of neuropathic pain. A comprehensive understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a safe and effective therapeutic agent. This technical guide provides a consolidated overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of Neoline. This document summarizes available quantitative pharmacokinetic data, details the experimental methodologies employed in key studies, and visualizes a relevant signaling pathway to provide a foundational resource for researchers in pharmacology and drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of Neoline have been investigated in preclinical animal models, primarily in rats and Beagle dogs. The following tables summarize the key pharmacokinetic parameters obtained from these studies.

Table 1: Pharmacokinetic Parameters of Neoline in Rats Following Oral Administration of Processed Aconite Root Extract

| Parameter | Value (Mean ± SD) | Units |

| Cmax | Data not available in provided search results | ng/mL |

| Tmax | Data not available in provided search results | h |

| AUC(0-t) | Data not available in provided search results | ng·h/mL |

| t1/2 | Data not available in provided search results | h |

Table 2: Bioavailability and Pharmacokinetic Parameters of Neoline in Beagle Dogs

| Parameter | Value (Mean ± SD) | Units |

| Bioavailability (F%) | Data not available in provided search results | % |

| Cmax | Data not available in provided search results | ng/mL |

| Tmax | Data not available in provided search results | h |

| AUC(0-∞) | Data not available in provided search results | ng·h/mL |

| CL/F | Data not available in provided search results | L/h/kg |

| Vz/F | Data not available in provided search results | L/kg |

Note: Specific quantitative values for the pharmacokinetic parameters of Neoline were not available in the provided search results. The tables are structured to be populated as this data becomes available from full-text articles.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the methodologies that are typically employed in the pharmacokinetic evaluation of compounds like Neoline.

Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are often fasted overnight before oral administration of the test substance.

-

Drug Administration: For oral administration studies, Neoline, often as a component of a processed Aconitum root extract, is administered via oral gavage. For intravenous administration, the compound is typically dissolved in a suitable vehicle and injected via the tail vein.

-

Sample Collection: Blood samples are collected at predetermined time points post-administration. Serial blood sampling is often performed via the jugular vein or tail vein. Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

-

Analytical Method: The concentration of Neoline in plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the accurate determination of drug concentrations. The method would involve protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Bioavailability Study in Beagle Dogs

-

Animal Model: Beagle dogs are frequently used as a non-rodent species in preclinical pharmacokinetic studies due to their physiological similarities to humans. Animals are fasted prior to drug administration.

-

Study Design: A crossover study design is often employed, where each dog receives both the oral and intravenous formulations of Neoline in different periods, separated by a washout period. This design allows for each animal to serve as its own control, reducing inter-individual variability.

-

Drug Administration: For oral administration, Neoline is typically given in a capsule or as a solution. For intravenous administration, a sterile solution of Neoline is infused over a short period.

-

Sample Collection: Blood samples are collected from a peripheral vein at various time points after dosing. Plasma is harvested and stored frozen until analysis.

-

Analytical Method: Similar to the rat studies, plasma concentrations of Neoline are determined using a validated LC-MS/MS method.

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as the ratio of the dose-normalized area under the plasma concentration-time curve (AUC) after oral administration to the dose-normalized AUC after intravenous administration.

Signaling Pathway

Aconitum alkaloids, the class of compounds to which Neoline belongs, are known to exert their effects through various signaling pathways. One of the key mechanisms involves the modulation of voltage-gated sodium channels and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response pathway.

Caption: Aconitum Alkaloid Signaling Pathway.

The diagram illustrates the dual effect of Aconitum alkaloids like Neoline. They can interact with voltage-gated sodium channels, a mechanism linked to their analgesic and toxic effects. Additionally, they can induce the production of reactive oxygen species (ROS), which leads to the dissociation of the Nrf2-Keap1 complex. The released Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant and detoxification genes, representing a cellular protective response.

Conclusion

The development of Neoline as a therapeutic agent necessitates a thorough characterization of its pharmacokinetic profile. While preliminary studies in animal models have been conducted, a significant gap remains in the publicly available, detailed quantitative data on its bioavailability and other pharmacokinetic parameters. The experimental protocols outlined in this guide provide a standard framework for conducting such studies. Furthermore, understanding the interaction of Neoline with key signaling pathways, such as the Nrf2-mediated pathway, is crucial for elucidating its mechanism of action and potential for drug-drug interactions. Future research should focus on generating comprehensive pharmacokinetic data in various species, including humans, to support its clinical translation.

Neolinine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neolinine is a diterpenoid alkaloid that has been isolated from plants of the Aconitum genus. As with many natural products, understanding its solubility in various organic solvents is crucial for extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a summary of the currently available solubility information for this compound, a detailed experimental protocol for solubility determination, and a conceptual overview of its potential mechanism of action.

Core Data: this compound Solubility

To date, comprehensive quantitative solubility data for this compound in a range of organic solvents has not been widely published in scientific literature. However, qualitative assessments have indicated its solubility in several common organic solvents. This information is summarized in the table below.

| Organic Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which saturation is reached.

Experimental Protocol: Determination of this compound Solubility

The following is a generalized, robust protocol for the quantitative determination of this compound solubility in an organic solvent of interest. The widely accepted isothermal shake-flask method is described.[1][2]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a glass vial. "Excess" means that undissolved solid should be visible after equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

Centrifuge the vial to further pellet the undissolved solid.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

-

-

Quantification:

-

Analyze the filtered, saturated solution and the standard solutions using a validated HPLC method.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Potential Mechanism of Action: hERG K+ Channel Inhibition

While a detailed signaling pathway for this compound is not yet fully elucidated, preliminary studies have shown that it exhibits significant inhibitory activity against the hERG (human Ether-à-go-go-Related Gene) K+ channel at a concentration of 10µM. The hERG channel is critical for cardiac repolarization, and its inhibition by various compounds can lead to prolonged QT interval, a potentially serious cardiac side effect.

The diagram below provides a conceptual illustration of this inhibitory action.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its development as a potential therapeutic agent. While quantitative data remains limited, its solubility in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone provides a foundation for further research. The provided experimental protocol offers a standardized method for obtaining precise solubility measurements. Furthermore, the identification of its activity as a hERG K+ channel inhibitor highlights a critical area for consideration in future toxicological and pharmacological profiling. This guide serves as a foundational resource for professionals engaged in the research and development of this compound and other diterpenoid alkaloids.

References

In Silico Prediction of Neolinine Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolinine, a C19-diterpenoid alkaloid primarily found in plants of the Aconitum genus, has garnered interest for its potential pharmacological activities. However, a comprehensive understanding of its molecular mechanisms remains elusive. This technical guide outlines a systematic in silico approach for the prediction and characterization of this compound's molecular targets. By leveraging a multi-step computational workflow encompassing ligand-based and structure-based methods, researchers can efficiently identify and prioritize potential protein targets, paving the way for further experimental validation and drug development. This document provides detailed hypothetical protocols for key computational experiments, summarizes potential quantitative data in structured tables, and visualizes complex biological and experimental workflows using Graphviz diagrams.

Introduction to this compound and the Imperative for Target Identification

This compound is a member of the aconitane family of alkaloids, which are known for their diverse and potent biological effects. While related compounds like aconitine have been studied for their interactions with voltage-gated sodium channels and other targets, the specific molecular binding partners of this compound are not well-characterized.[1][2] Identifying the molecular targets of natural products like this compound is a critical step in understanding their therapeutic potential and toxicity profile.[3][4] Traditional methods of target identification can be time-consuming and resource-intensive. In silico approaches offer a rapid and cost-effective alternative to narrow down the field of potential targets for subsequent experimental validation.[5][6]

This guide presents a hypothetical, yet methodologically sound, in silico workflow designed to predict the molecular targets of this compound. The workflow integrates several computational techniques, including reverse docking, pharmacophore modeling, and molecular dynamics simulations, to provide a comprehensive profile of potential this compound-protein interactions.

A Multi-pronged In Silico Strategy for Target Prediction

Our proposed strategy employs a consensus approach, combining multiple computational methods to increase the confidence in predicted targets. This workflow is designed to be iterative, with the results from one stage informing the next.

Data Presentation: Hypothetical Screening Results

To illustrate the potential outcomes of the described workflow, the following tables present hypothetical quantitative data.

Table 1: Top Hits from Reverse Docking Screen

| Target Protein | PDB ID | Docking Score (kcal/mol) | Putative Biological Role |

| Voltage-gated sodium channel Nav1.7 | 5EK0 | -9.8 | Nociception |

| P-glycoprotein | 6QEX | -9.5 | Drug Efflux |

| Heat Shock Protein 90 (HSP90) | 2CG9 | -9.2 | Protein Folding, Cancer |

| PI3Kα | 4JPS | -8.9 | Cell Signaling, Cancer |

| Akt1 | 3O96 | -8.7 | Cell Survival, Proliferation |

| mTOR | 4JSN | -8.5 | Cell Growth, Proliferation |

Table 2: Pharmacophore-Based Virtual Screening Results

| Database | Number of Compounds Screened | Initial Hits | Hits after ADMET Filtering |

| ZINC | ~1.7 billion | 5,234 | 1,102 |

| PubChem | ~110 million | 3,876 | 815 |

| ChEMBL | ~2 million | 1,245 | 312 |

Table 3: Binding Free Energy Calculations for Top Ranked Targets

| This compound-Target Complex | MM/PBSA ΔGbind (kcal/mol) | MM/GBSA ΔGbind (kcal/mol) |

| This compound-Nav1.7 | -45.6 ± 3.2 | -50.1 ± 2.8 |

| This compound-HSP90 | -38.9 ± 4.1 | -42.5 ± 3.5 |

| This compound-PI3Kα | -35.2 ± 3.8 | -39.8 ± 3.1 |

Experimental Protocols

This section provides detailed, albeit generalized, protocols for the key computational experiments in the target identification workflow.

Protocol for Reverse Docking

Reverse docking is a computational technique that screens a single ligand against a library of protein structures to identify potential binding partners.[7][8][9]

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel.

-

Perform energy minimization of the 3D structure using a force field such as MMFF94.

-

Generate different conformers to account for ligand flexibility.

-

-

Target Library Preparation:

-

Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should ideally include proteins from the human proteome.

-

Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or GOLD.[10]

-

For each protein in the library, define a binding site. This can be done by identifying known binding pockets or by performing a blind docking to the entire protein surface.

-

Dock the prepared this compound structure into the defined binding site of each protein.

-

The docking algorithm will generate multiple binding poses and calculate a corresponding docking score for each.

-

-

Analysis and Ranking:

-

Rank the protein targets based on their docking scores. A more negative score typically indicates a more favorable binding interaction.

-

Visually inspect the binding poses of the top-ranked targets to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Protocol for Ligand-Based Pharmacophore Modeling and Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a particular target.[11][12][13]

-

Pharmacophore Model Generation:

-

If known active ligands for a suspected target class exist, align their 3D structures.

-

Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

-

Generate a pharmacophore model that represents the spatial arrangement of these features.

-

-

Virtual Screening:

-

Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, PubChem).

-

The screening software will identify molecules from the database that can adopt a conformation matching the pharmacophore query.

-

-

Hit Filtering:

-

Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

-

Protocol for Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event.[14][15][16]

-

System Preparation:

-

Start with the best-docked pose of the this compound-protein complex obtained from molecular docking.

-

Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field for the protein and the ligand (e.g., AMBER, CHARMM).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

-

-

Production Run:

-

Run the MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state and to observe significant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

-

These analyses provide information on the stability of the complex and the key residues involved in the interaction.

-

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway Modulated by this compound

Based on the known activities of some alkaloids and the hypothetical docking results, this compound may interact with the PI3K/Akt/mTOR signaling pathway, which is crucial in cell survival and proliferation and is often dysregulated in cancer.[17][18]

Detailed Reverse Docking Workflow

The following diagram illustrates the detailed steps involved in the reverse docking protocol.

References

- 1. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. udemy.com [udemy.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Stability of Neolinine Under Various Storage Conditions: A Technical Guide

Disclaimer: This document provides a technical overview of the stability of neolinine. Due to the limited availability of direct stability data for this compound in published literature, this guide leverages data from its close structural analog, aconitine, a C19-diterpenoid alkaloid that shares the same core chemical scaffold. The stability profile of aconitine is expected to be highly predictive of this compound's behavior under similar conditions. All data and experimental protocols presented herein are based on studies conducted on aconitine and should be considered as a surrogate for this compound stability.

Introduction

This compound is a C19-diterpenoid alkaloid found in various species of the Aconitum genus. As a member of this structurally complex class of natural products, understanding its stability under various storage and handling conditions is critical for researchers, scientists, and drug development professionals. Degradation of this compound can lead to a loss of biological activity and the formation of potentially toxic byproducts. This guide summarizes the available knowledge on the stability of aconitine-type alkaloids under conditions of hydrolysis, thermal stress, and photolytic exposure, providing a framework for the proper storage and handling of this compound.

Chemical Structure and Potential Degradation Pathways

This compound, like other aconitine-type alkaloids, possesses ester functional groups that are susceptible to hydrolysis. The primary degradation pathway for these compounds involves the hydrolysis of the ester linkages, particularly at the C8 and C14 positions. This process can be catalyzed by acid, base, or heat.

Diagram of Proposed this compound Degradation Pathway

Methodological & Application

Application Notes & Protocols: Isolation of Neolinine from Aconitum carmichaeli

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aconitum carmichaeli, commonly known as Fuzi or Chuanwu, is a plant species widely used in traditional Chinese medicine. Its lateral roots are known to contain various diterpenoid alkaloids, which are responsible for both its therapeutic effects and toxicity. Among these alkaloids, Neolinine is a C19-diterpenoid alkaloid of significant interest. These application notes provide a detailed protocol for the isolation of this compound from the lateral roots of Aconitum carmichaeli, based on established methodologies. The protocol covers sample preparation, extraction, and a multi-step chromatographic purification process.

Data Presentation

The following table summarizes quantitative data from a representative isolation procedure, providing a benchmark for researchers.

| Parameter | Value | Reference |

| Starting Plant Material | 5 kg of air-dried lateral roots of A. carmichaeli | [1] |

| Extraction Solvent | 95% Ethanol (30 L) | [1] |

| Extraction Method | Reflux extraction (3 times, 2 hours each) | [1] |

| Yield of Crude Ethanol Extract | 620 g | [1] |

| Yield of n-BuOH Extract | 85 g | [1] |

| Yield of Aconicarmine (a related alkaloid) | 170 mg | [1][2] |

Note: The yield of this compound was not explicitly quantified in the primary reference, but it is isolated alongside other known compounds like fuziline.[1][2]

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from the lateral roots of Aconitum carmichaeli.

1. Plant Material and Preparation

-

The lateral roots of Aconitum carmichaeli should be collected and properly identified.[1] A voucher specimen should be deposited in a recognized herbarium for verification.[1]

-

The collected roots are to be air-dried to a constant weight to remove moisture.

2. Extraction

-

The air-dried lateral roots (5 kg) are coarsely powdered.

-

The powdered material is subjected to reflux extraction with 95% ethanol (30 L) three times, with each extraction lasting for 2 hours.[1]

-

The ethanol extracts are combined and concentrated under reduced pressure (in vacuo) to yield a semi-solid crude extract (approximately 620 g).[1]

3. Liquid-Liquid Partitioning

-

The crude ethanol extract is suspended in water.

-

The aqueous suspension is then successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[1][2] Each solvent extraction should be performed five times with 2.5 L of solvent at room temperature.[1]

-

The resulting n-BuOH extract (approximately 85 g), which contains the target alkaloids, is concentrated under reduced pressure.[1]

4. Chromatographic Purification

-

Step 4.1: Silica Gel Column Chromatography

-

The n-BuOH extract is subjected to column chromatography on a silica gel column.

-

A gradient elution is performed using a chloroform-methanol (CHCl₃-MeOH) solvent system, starting from a ratio of 50:1 and gradually increasing the polarity to 1:1.[1]

-

This initial separation will yield multiple fractions.

-

-

Step 4.2: Sephadex LH-20 Column Chromatography

-

Fractions containing the target compound (as determined by thin-layer chromatography or other analytical methods) are further purified.

-

A common subsequent purification step involves chromatography over Sephadex LH-20 using a chloroform-methanol (1:1) or methanol-water (1:1) mobile phase.[1]

-

-

Step 4.3: Alumina Column Chromatography

-

Step 4.4: High-Performance Liquid Chromatography (HPLC)

-

For final purification and quantification, a High-Performance Liquid Chromatography (HPLC) method can be utilized. A Gemini C18 column with a mobile phase of methanol–water–diethylamine (48:52:0.01, v/v/v), adjusted to pH 10.2 with acetic acid, has been shown to be effective for separating aminoalcohol-diterpenoid alkaloids from A. carmichaeli.[3]

-

5. Structure Elucidation

-

The structure and purity of the isolated this compound should be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Mandatory Visualization

Caption: Workflow for the Isolation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Neolinine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neolinine is a novel compound with significant therapeutic potential, necessitating a robust and reliable analytical method for its quantification in various matrices, including bulk drug substance and pharmaceutical formulations. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The described protocol is designed to be specific, linear, accurate, precise, and robust, adhering to the guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3] The development of such a method is crucial for quality control, stability studies, and pharmacokinetic analysis.

The physicochemical properties of an analyte, such as its ionization constant (pKa) and lipophilicity (logP), are critical in developing an effective chromatographic separation.[4][5] This method considers the theoretical properties of this compound to optimize the mobile phase and stationary phase selection for achieving symmetric peak shapes and adequate retention.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Analytical grade phosphoric acid or ammonium acetate (for pH adjustment)

2. Instrumentation and Chromatographic Conditions